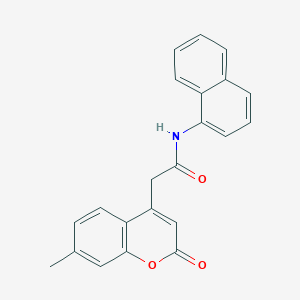

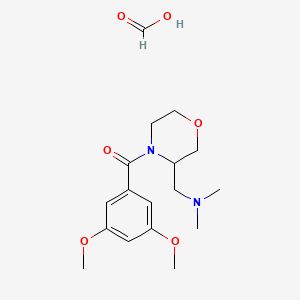

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with other required reactants in dry DMF and TEA heated at 70°C . The completion of the reaction was checked by TLC .Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Applications De Recherche Scientifique

Synthesis and Catalysis

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide is involved in various synthetic processes, showcasing its utility in creating complex organic molecules. For instance, it has been utilized in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives through a one-pot reaction catalyzed by nano magnetite (Fe3O4) under ultrasound irradiation, highlighting efficient and clean methodologies in organic synthesis (Mokhtary & Torabi, 2017).

Crystal Structure Analysis

The compound's derivatives have been analyzed for their crystal structures, revealing insights into their molecular arrangements and potential interactions. Research on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide showed that it exhibits a chiral layered structure, stabilized by various noncovalent interactions including hydrogen, stacking, and halogen bonding, contributing to our understanding of molecular interactions and stability (Gouda et al., 2022).

Molecular Design and Synthesis

The molecule serves as a precursor in the design and synthesis of thiazolidin-4-ones, demonstrating the versatility of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide in contributing to medicinal chemistry and drug design. Research shows it can lead to the formation of compounds with potential antibacterial activities, expanding the compound's relevance in pharmaceutical research (Čačić et al., 2009).

Material Science and Organic Electronics

In material science, derivatives of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide have been synthesized and investigated for their potential use in organic light-emitting diodes (OLEDs). The exploration of new anthracene derivatives containing the coumarin moiety for OLED applications indicates the compound's contribution to the development of advanced electronic materials (Jung et al., 2017).

Antimicrobial and Antioxidant Research

Further, it has been the basis for synthesizing new thiazolidinones containing coumarin moieties, evaluated for their antibacterial and antioxidant activities. This demonstrates the compound's potential in contributing to the discovery of new antimicrobial and antioxidant agents, addressing the need for novel therapeutics against resistant strains of bacteria and oxidative stress-related diseases (Hamdi et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-14-9-10-18-16(13-22(25)26-20(18)11-14)12-21(24)23-19-8-4-6-15-5-2-3-7-17(15)19/h2-11,13H,12H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVLRENANRKNFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)

![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)

![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2401181.png)

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2401182.png)

![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)

![5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401190.png)

![N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide](/img/structure/B2401193.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2401196.png)